molecular formula C31H25ClF3N5O3 B611320 Umbralisib hydrochloride

Umbralisib hydrochloride

货号: B611320
分子量: 608.0 g/mol
InChI 键: QGVUVMVWYWMZIR-NTISSMGPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a chiral small molecule featuring a pyrazolo[3,4-d]pyrimidine core fused with a chromen-4-one scaffold. Key structural elements include:

  • Stereochemistry: The (1S)-ethyl group at the pyrazolo[3,4-d]pyrimidine linkage ensures enantiomeric specificity .
  • Substituents:
    • A 3-fluoro-4-isopropoxyphenyl group at position 3 of the pyrazolo[3,4-d]pyrimidine.
    • Fluorine atoms at positions 6 (chromen-4-one) and 3-phenyl, enhancing metabolic stability and target binding .
    • Hydrochloride salt formulation improves solubility for pharmaceutical applications .
  • Targets: The compound is structurally related to PI3K inhibitors (e.g., Umbralisib), with activity against PI3K isoforms (PK3CA, PK3CB, PK3CD, PK3CG) .

属性

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVUVMVWYWMZIR-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

TGR-1202 盐酸盐的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开。 据了解,该化合物在临床环境中每天口服一次,遵循剂量递增设计 .

化学反应分析

TGR-1202 盐酸盐经历各种化学反应,包括抑制 PI3Kδ 和 CK1ε。 该化合物对慢性淋巴细胞白血病 T 细胞表现出独特的免疫调节作用 . 这些反应中常用的试剂和条件包括特定的抑制剂和受控环境,以确保化合物的稳定性和有效性。 这些反应形成的主要产物是 PI3Kδ 和 CK1ε 的抑制形式,从而产生所需的治疗效果 .

作用机制

TGR-1202 盐酸盐的作用机制涉及抑制 PI3Kδ 和 CK1ε,它们是 PI3K 通路的关键调节因子。 这条通路对于 B 细胞受体信号传导和淋巴瘤的进展至关重要 . 通过抑制这些激酶,TGR-1202 盐酸盐破坏了促进恶性细胞生长和存活的信号通路。 这导致肿瘤生长的抑制和癌细胞凋亡的诱导 .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural analogs and their pharmacological distinctions:

Compound Name / ID Key Structural Differences Molecular Weight Target/Activity Melting Point (°C) Reference
Target Compound (1S)-ethyl, 3-fluoro-4-isopropoxyphenyl, 6-fluoro-chromen-4-one 599.1 (free base) PI3K isoforms (PK3CA, PK3CB, PK3CD, PK3CG) 242–245 (HCl salt)
R-enantiomer (Umbralisib R-enantiomer) (1R)-ethyl configuration 599.1 Reduced PI3Kδ selectivity compared to S-enantiomer N/A
5-fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-... Methylamino substitution at pyrimidine C4; pyrazolo[3,4-c] vs. [3,4-d] core 600.2 Enhanced kinase inhibition due to methylamino’s electron-donating effect 122–124
Example 64 (pyrrolo[2,3-b]pyridin-5-yl analog) Pyrrolo[2,3-b]pyridin-5-yl group replaces isopropoxyphenyl 536.4 Broader kinase off-target effects due to heterocyclic expansion 303–306
Camphorsulphonate derivative () Additional 5-(1-(4-amino-3-(4-(difluoromethoxy)-3-fluorophenyl)-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl) group >900 (estimated) Dual-targeting potential but reduced solubility N/A

Key Observations:

Enantiomeric Specificity : The (1S)-ethyl configuration in the target compound is critical for PI3Kδ isoform selectivity, as the R-enantiomer shows diminished activity .

Substituent Effects: Methylamino at C4 (e.g., 600.2 MW analog): Increases binding affinity via hydrogen bonding but may reduce metabolic stability . Heterocyclic Modifications (e.g., pyrrolo[2,3-b]pyridin-5-yl): Introduce off-target kinase interactions due to expanded π-π stacking .

Salt Forms : Hydrochloride salts (target compound) and camphorsulphonates () influence solubility and crystallinity, impacting bioavailability .

Bioactivity Clustering : Compounds with similar substituents (e.g., 3-fluoro-4-isopropoxyphenyl) cluster into groups with shared PI3K/AKT/mTOR pathway inhibition, validated by hierarchical bioactivity profiling .

Research Findings and Limitations

  • Synthetic Challenges: The target compound’s multi-step synthesis (e.g., Mitsunobu reaction for stereochemistry) yields low quantities (e.g., 10% in Example 60) .
  • Thermal Stability : High melting points (>240°C) correlate with rigid aromatic systems but complicate formulation .
  • Data Gaps : Direct in vivo efficacy or toxicity data for the target compound are absent in the provided evidence. However, analogs like Umbralisib (R/S-mixture) have established clinical profiles .

生物活性

The compound 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one; hydrochloride (CAS: 1532533-69-9) is a synthetic small molecule that has garnered attention for its potential biological activities, particularly in the field of oncology and kinase inhibition. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C31H24F3N5O3, with a molecular weight of 571.56 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC31H24F3N5O3
Molecular Weight571.56 g/mol
CAS Number1532533-69-9
Purity98%

The primary mechanism of action for this compound involves the inhibition of specific kinases involved in cell signaling pathways. It has been identified as a mixed-lineage kinase (MLK) inhibitor, which plays a crucial role in various cellular processes including proliferation, differentiation, and survival. By inhibiting MLKs, the compound can potentially disrupt oncogenic signaling pathways, leading to reduced tumor growth.

Antitumor Effects

Research has demonstrated that the compound exhibits significant antitumor activity in various cancer cell lines. In vitro studies have shown that it effectively inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, studies on human breast cancer cell lines indicated a dose-dependent reduction in cell viability upon treatment with the compound.

Case Studies

  • Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability (IC50 values were observed in the low micromolar range). Apoptotic markers such as cleaved caspase-3 were upregulated, indicating that the compound induces apoptosis through intrinsic pathways.
  • Non-Small Cell Lung Cancer (NSCLC) : Another study evaluated the effects on NSCLC cell lines (A549 and H1299). The compound inhibited cell migration and invasion capabilities while promoting apoptosis, suggesting its potential as an anti-metastatic agent.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in vivo. Preliminary data suggest that it has favorable absorption properties with moderate plasma half-life, making it a candidate for further development as an anticancer agent.

Safety Profile

While the biological efficacy is promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles in preclinical models. Further investigations are needed to fully elucidate its safety margins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Umbralisib hydrochloride
Reactant of Route 2
Reactant of Route 2
Umbralisib hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。